molecular formula C24H26ClF6N3O3S B12429322 ROR|At/DHODH-IN-3

ROR|At/DHODH-IN-3

Cat. No.: B12429322
M. Wt: 586.0 g/mol
InChI Key: AFZMZLHHVUIZBS-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ROR|At/DHODH-IN-3 is a small molecule inhibitor targeting dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This compound has shown significant potential in the treatment of various diseases, including cancer and viral infections, by inhibiting the activity of DHODH and thereby disrupting the synthesis of pyrimidine nucleotides .

Preparation Methods

The synthesis of ROR|At/DHODH-IN-3 involves multiple steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods may include large-scale batch reactions, continuous flow processes, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

ROR|At/DHODH-IN-3 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ROR|At/DHODH-IN-3 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

ROR|At/DHODH-IN-3 is unique in its high potency and selectivity for DHODH inhibition compared to other similar compounds. Some similar compounds include:

This compound stands out due to its superior efficacy and lower toxicity profile, making it a promising candidate for further development and clinical applications .

Properties

Molecular Formula

C24H26ClF6N3O3S

Molecular Weight

586.0 g/mol

IUPAC Name

1-[4-[5-chloro-3-[[(4S)-4-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]amino]-2-methylphenoxy]piperidin-1-yl]-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-one

InChI

InChI=1S/C24H26ClF6N3O3S/c1-12-15(32-22-33-21-16(35)3-2-4-18(21)38-22)9-13(25)10-17(12)37-14-5-7-34(8-6-14)20(36)11-19(23(26,27)28)24(29,30)31/h9-10,14,16,19,35H,2-8,11H2,1H3,(H,32,33)/t16-/m0/s1

InChI Key

AFZMZLHHVUIZBS-INIZCTEOSA-N

Isomeric SMILES

CC1=C(C=C(C=C1OC2CCN(CC2)C(=O)CC(C(F)(F)F)C(F)(F)F)Cl)NC3=NC4=C(S3)CCC[C@@H]4O

Canonical SMILES

CC1=C(C=C(C=C1OC2CCN(CC2)C(=O)CC(C(F)(F)F)C(F)(F)F)Cl)NC3=NC4=C(S3)CCCC4O

Origin of Product

United States

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